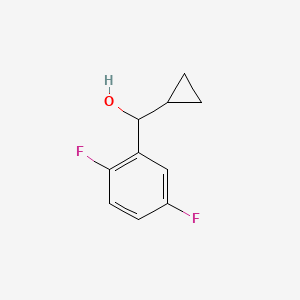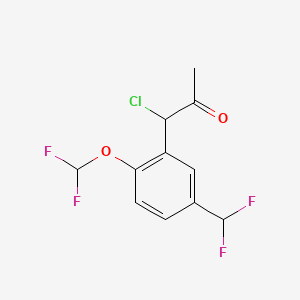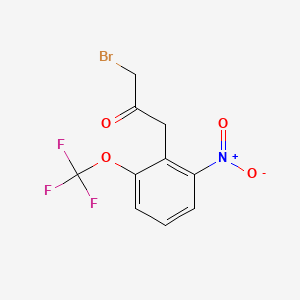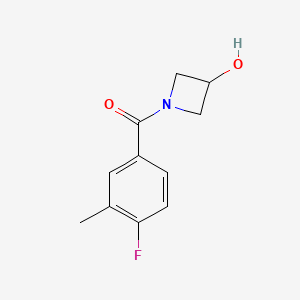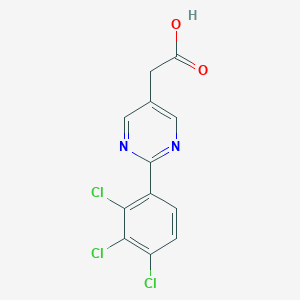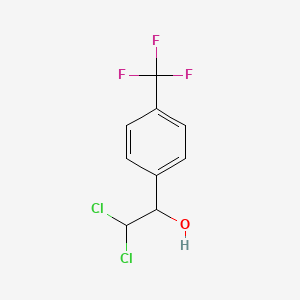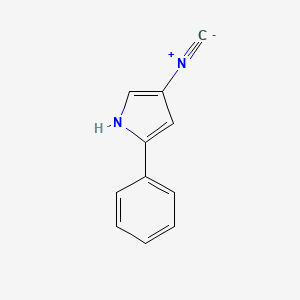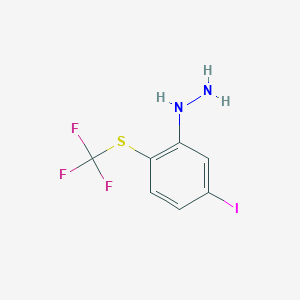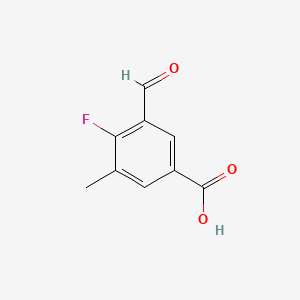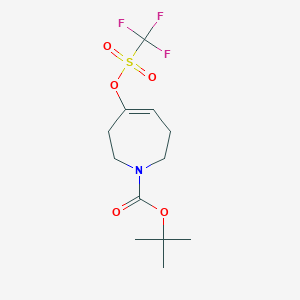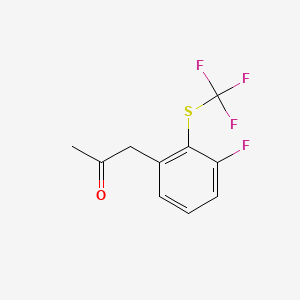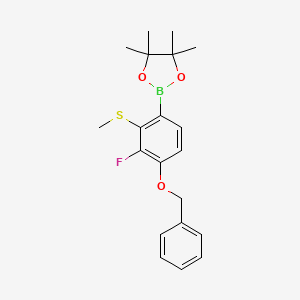![molecular formula C11H20N2O4 B14036554 Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)
Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE typically involves the reaction of azetidine with tert-butyl chloroformate and methoxy(methyl)amine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy(methyl)carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a five-membered ring instead of a four-membered azetidine ring.
TERT-BUTYL 3-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE: Similar structure but with a different substitution pattern on the azetidine ring.
Uniqueness
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its four-membered azetidine ring is less common compared to five-membered pyrrolidine rings, making it a valuable compound for studying ring strain and reactivity .
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3 |
InChI Key |
AYNAJTJLWNLXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


